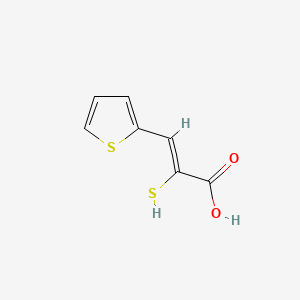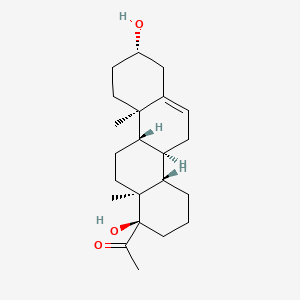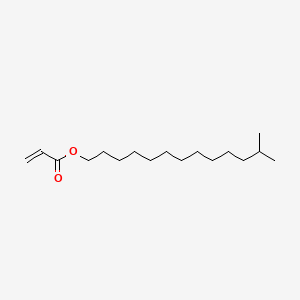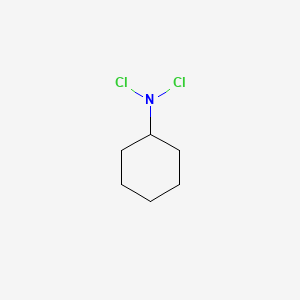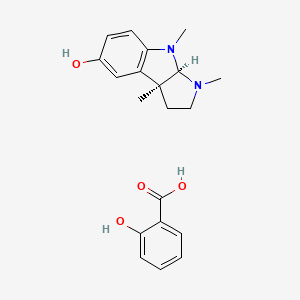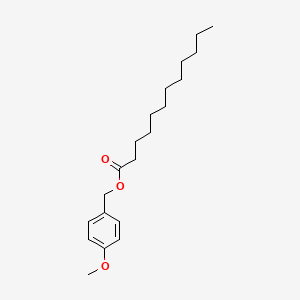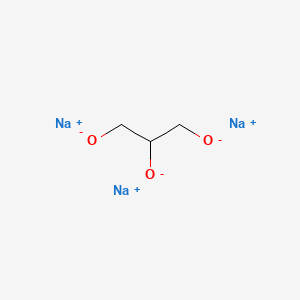
L-Ornithine (alpha-oxobenzenepropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ornithine (alpha-oxobenzenepropionate) is a compound that combines the amino acid L-Ornithine with alpha-oxobenzenepropionate. L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, helping to detoxify ammonia in the liver. Alpha-oxobenzenepropionate is a derivative of benzenepropionic acid, which adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine (alpha-oxobenzenepropionate) typically involves the reaction of L-Ornithine with alpha-oxobenzenepropionic acid. This can be achieved through various chemical methods, including:
Chemical Hydrolysis: L-Ornithine can be synthesized from L-arginine through chemical hydrolysis using reagents such as acrylic acid and sodium cyanide.
Fermentation Method: Microbial fermentation using engineered strains of Corynebacterium glutamicum or Escherichia coli can produce L-Ornithine.
Enzymolysis Process: Enzymatic conversion of L-arginine to L-Ornithine using arginase.
Industrial Production Methods
Industrial production of L-Ornithine (alpha-oxobenzenepropionate) often involves large-scale fermentation processes. These processes are optimized to increase yield and purity, utilizing immobilized enzymes and optimized transformation conditions .
Analyse Des Réactions Chimiques
Types of Reactions
L-Ornithine (alpha-oxobenzenepropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzene ring in alpha-oxobenzenepropionate allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens and nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
L-Ornithine (alpha-oxobenzenepropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in the urea cycle and its potential effects on cellular metabolism.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mécanisme D'action
L-Ornithine (alpha-oxobenzenepropionate) exerts its effects primarily through its role in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also acts as a precursor for the synthesis of citrulline and arginine, which are important for protein synthesis and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Ornithine Alpha-Ketoglutarate: A compound that combines L-Ornithine with alpha-ketoglutarate, used for similar purposes in medicine and sports nutrition.
L-Ornithine L-Aspartate: A combination of L-Ornithine and L-Aspartate, used to lower blood ammonia levels and treat hepatic encephalopathy.
Propriétés
Numéro CAS |
93838-90-5 |
|---|---|
Formule moléculaire |
C14H20N2O5 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
(2S)-2,5-diaminopentanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C5H12N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,11,12);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
Clé InChI |
CYDIXPPRSKKSHT-VWMHFEHESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
